Laudanosine, 6'-bromo-
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Overview
Description
Laudanosine, 6’-bromo- is a derivative of laudanosine, a benzyltetrahydroisoquinoline alkaloid. Laudanosine is a recognized metabolite of atracurium and cisatracurium, which are neuromuscular blocking agents used in anesthesia. Laudanosine itself is known to decrease the seizure threshold and can induce seizures at high concentrations .
Preparation Methods
The synthesis of laudanosine, 6’-bromo- involves several steps. One common method is the bromination of laudanosine. Laudanosine can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The bromination step typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6’ position.
Chemical Reactions Analysis
Laudanosine, 6’-bromo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Laudanosine, 6’-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Laudanosine, 6’-bromo- exerts its effects by interacting with various molecular targets and pathways. It has been shown to interact with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors . These interactions can lead to changes in neuronal excitability and neurotransmitter release, which may explain its ability to induce seizures at high concentrations .
Comparison with Similar Compounds
Laudanosine, 6’-bromo- is similar to other benzyltetrahydroisoquinoline alkaloids such as papaverine and its derivatives. it has unique properties due to the presence of the bromine atom at the 6’ position. This modification can alter its chemical reactivity and biological activity compared to other similar compounds . Other similar compounds include:
Papaverine: Another benzyltetrahydroisoquinoline alkaloid with vasodilatory properties.
Tetrahydropapaverine: A derivative of papaverine with similar biological activities.
Xylopinine: Another tetrahydroisoquinoline alkaloid with distinct biological activities.
Properties
CAS No. |
4829-34-9 |
---|---|
Molecular Formula |
C21H26BrNO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3 |
InChI Key |
LGEHGMJWQAKLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC |
Origin of Product |
United States |
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